molecular formula C21H16N2O B4894443 2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B4894443
M. Wt: 312.4 g/mol
InChI Key: BXGLMCBCGRCMOC-UHFFFAOYSA-N
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Description

2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the reaction of 2-hydroxy-1-naphthaldehyde, malononitrile, and aniline in the presence of a catalyst such as piperidine. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired chromene derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antibacterial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Potential use as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting cell division during the metaphase stage . The compound may also interact with enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
  • 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
  • 2-amino-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and molecular targets .

Properties

IUPAC Name

2-amino-4-(2-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c1-13-6-2-4-8-15(13)19-17-11-10-14-7-3-5-9-16(14)20(17)24-21(23)18(19)12-22/h2-11,19H,23H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLMCBCGRCMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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